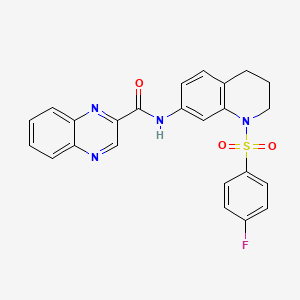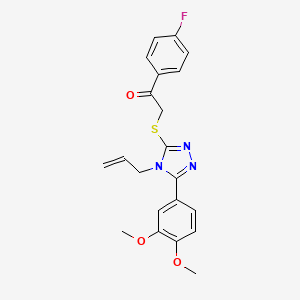
5-Bromo-2-ureidothiophene-3-carboxamide
Vue d'ensemble
Description
5-Bromo-2-ureidothiophene-3-carboxamide is a chemical compound with the molecular formula C6H6BrN3O2S and a molecular weight of 264.1 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and contains both bromine and urea functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-ureidothiophene-3-carboxamide using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of 5-Bromo-2-ureidothiophene-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-ureidothiophene-3-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophene derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and ligands are used in coupling reactions, often in the presence of a base and an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-ureidothiophene-3-carboxamide derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
5-Bromo-2-ureidothiophene-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized thiophene derivatives.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-ureidothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromine and urea functional groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ureidothiophene-3-carboxamide: Lacks the bromine atom, resulting in different reactivity and biological properties.
5-Chloro-2-ureidothiophene-3-carboxamide: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
5-Fluoro-2-ureidothiophene-3-carboxamide: The presence of fluorine affects the compound’s electronic properties and reactivity.
Uniqueness
5-Bromo-2-ureidothiophene-3-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis. Additionally, the compound’s potential biological activities make it a promising candidate for further research in medicinal chemistry and drug development.
Propriétés
IUPAC Name |
5-bromo-2-(carbamoylamino)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2S/c7-3-1-2(4(8)11)5(13-3)10-6(9)12/h1H,(H2,8,11)(H3,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUIRIDPRMRRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)N)NC(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2794376.png)


![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N-(4-chlorophenyl)-N,2-dimethylpropanamide](/img/structure/B2794381.png)
![2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid](/img/structure/B2794384.png)



![Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate](/img/structure/B2794388.png)




